3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an indole moiety, a trifluoromethyl-substituted phenyl ring, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the phenyl ring or indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce dihydropyrrolidine derivatives.
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known for its ability to engage in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group.
3-(1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione: Lacks the dihydro modification on the indole moiety.
Uniqueness
The presence of both the trifluoromethyl group and the dihydro modification on the indole moiety may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, or altered reactivity.
Properties
IUPAC Name |
3-(2,3-dihydroindol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)13-5-3-6-14(10-13)24-17(25)11-16(18(24)26)23-9-8-12-4-1-2-7-15(12)23/h1-7,10,16H,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKICJBGVFZNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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